Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-
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Overview
Description
Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cycloisomerization of N-1,3-disubstituted allenyl indoles catalyzed by IPrAuCl/AgSbF6 has been reported to yield pyrido[1,2-a]-1H-indoles .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
- Imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives
Uniqueness
Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- is unique due to its specific ring structure and the presence of the trimethylsilyl group. This structural uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
646029-35-8 |
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Molecular Formula |
C15H19NOSi |
Molecular Weight |
257.40 g/mol |
IUPAC Name |
1-trimethylsilyl-3,4-dihydro-2H-pyrido[1,2-b]isoindol-6-one |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)13-9-6-10-16-14(13)11-7-4-5-8-12(11)15(16)17/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI Key |
PPSWTTZVLXXQJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2C3=CC=CC=C3C(=O)N2CCC1 |
Origin of Product |
United States |
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